-Fluorothioanisole can be used as a building block for the synthesis of new materials with desirable properties. Its aromatic ring and the presence of the fluorine and sulfur atoms can influence the electronic and physical properties of the final material. Researchers have explored its use in the synthesis of:
-Fluorothioanisole can serve as a valuable intermediate or reagent in various organic reactions. Its unique reactivity allows for:
4-Fluorothioanisole is an aromatic compound with the chemical formula C₇H₇FS and a CAS registry number of 371-15-3. This compound features a fluorine atom attached to the para position of a thioether group derived from anisole, giving it unique chemical properties. It is characterized by its clear liquid state and has a distinctive stench. The boiling point of 4-Fluorothioanisole ranges from 184 to 185 °C, and it has a flash point of 73 °C, indicating moderate flammability. Due to its chemical structure, it is classified under various safety categories, including causing skin and eye irritation .
Several methods exist for synthesizing 4-Fluorothioanisole:
4-Fluorothioanisole finds applications in:
Interaction studies involving 4-Fluorothioanisole focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions can help predict its behavior in biological systems and synthetic applications. The compound's ability to form stable complexes with certain metals is also under investigation, which could have implications in catalysis .
Several compounds share structural similarities with 4-Fluorothioanisole. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Methylthioanisole | C₇H₉S | Contains a methyl group instead of fluorine |
| 4-Chlorothioanisole | C₇H₇ClS | Chlorine substituent affects reactivity |
| 3-Fluorothioanisole | C₇H₇FS | Fluorine at meta position alters properties |
The uniqueness of 4-Fluorothioanisole lies in its specific combination of a fluorine atom and a thioether group at the para position relative to the methoxy group. This configuration affects its electronic properties and reactivity profile, distinguishing it from other similar compounds. Its potential applications in pharmaceuticals and materials science further enhance its significance in research and industry .
While the exact discovery date of 4-fluorothioanisole remains unclear, its significance in organosulfur chemistry was established through early studies examining conformational dynamics. A seminal 1986 investigation in the Canadian Journal of Chemistry employed the J method to analyze the Csp²-S bond in thioanisole derivatives, including 4-fluorothioanisole, providing foundational insights into its stereochemical behavior. Subsequent synthetic routes developed in the 2000s, such as the coupling of 4-fluorobenzeneboronic acid with dimethyl disulfide under radical conditions, expanded its accessibility.
4-Fluorothioanisole is systematically named 1-fluoro-4-(methylsulfanyl)benzene under IUPAC guidelines. It is classified as:
Table 1: Key Nomenclature and Classification Details
| Property | Description |
|---|---|
| IUPAC Name | 1-fluoro-4-(methylsulfanyl)benzene |
| CAS Number | 371-15-3 |
| Molecular Formula | C₇H₇FS |
| Classification | Thioether, aromatic sulfide, fluorinated building block |
Fluorinated building blocks like 4-fluorothioanisole are pivotal in:
The compound’s fluorine atom at the para position and sulfur atom create a dual electronic environment, enabling diverse reactivity. For example, the sulfur center participates in nucleophilic substitution, while the fluorine directs electrophilic aromatic substitution.
4-Fluorothioanisole serves as a versatile intermediate in organic synthesis:
Reaction 1: Nucleophilic Substitution
In the presence of potassium hydroxide and copper, 4-fluorothioanisole reacts with 5-chloro-2-iodobenzoic acid to form 3-chloro-6-(4'-fluorophenylthio)benzoic acid (64% yield).
Reaction 2: Cross-Coupling
Using dimethyl disulfide and 4-fluorobenzeneboronic acid with di-tert-butyl peroxide (DTBP), 4-fluorothioanisole is synthesized in 78% yield under radical conditions.
Table 2: Representative Synthetic Routes
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KOH, Cu, 5-chloro-2-iodobenzoic acid | 3-Chloro-6-(4'-fluorophenylthio)benzoic acid | 64% | |
| Dimethyl disulfide, 4-fluorobenzeneboronic acid, DTBP | 4-Fluorothioanisole | 78% |
Recent advances include:
The rotational barrier around the carbon-sulfur bond in 4-fluorothioanisole has been extensively investigated through both experimental and computational approaches. Nuclear magnetic resonance coupling constant measurements reveal that 4-fluorothioanisole exhibits a twofold rotational barrier of 3.8 ± 0.4 kilojoules per mole in acetone solution [1]. This barrier height represents a significant reduction compared to the parent thioanisole compound, which displays a barrier of 5.4 ± 0.4 kilojoules per mole [1].
Microwave spectroscopy studies conducted in the gas phase provide independent confirmation of these findings, yielding a barrier height of 3.0 ± 1.0 kilojoules per mole based on relative intensities of band series in low-resolution spectra at ambient temperatures [1]. The excellent agreement between solution-phase nuclear magnetic resonance and gas-phase microwave measurements demonstrates the robustness of these barrier determinations and indicates minimal solvent effects on the conformational energetics.
The reduction in rotational barrier upon fluorine substitution at the para position can be attributed to decreased three-p-orbital to π-system conjugation [1]. The electron-withdrawing nature of the fluorine substituent reduces the electron density available for conjugative stabilization of the planar conformation, thereby lowering the energy difference between planar and perpendicular arrangements of the thiomethyl group.
Computational investigations of 4-fluorothioanisole conformational behavior have employed various levels of theory, with mixed success in reproducing experimental observations. STO-3G molecular orbital calculations for the parent thioanisole yield a twofold barrier of 6.2 kilojoules per mole [1], which compares favorably with the experimental value of 5.4 kilojoules per mole, suggesting reasonable accuracy for this level of theory.
However, semiempirical methods show significant limitations in describing fluorothioanisole conformational preferences [2]. MNDO calculations consistently predict perpendicular conformations as energetically preferred for all thioanisole derivatives, contradicting experimental evidence for planar preferences in 4-fluorothioanisole [2]. This systematic error likely arises from overestimation of steric repulsion or underestimation of resonance stabilization in the MNDO parameterization.
AM1 calculations show improved performance over MNDO but still exhibit deficiencies for fluorinated derivatives [2]. While AM1 correctly predicts planar preferences for most compounds, it fails to reproduce the correct conformational preferences for ortho-fluorine substituted thioanisoles [2]. The method appears to underestimate steric repulsions between methyl and fluorine substituents or overestimate stabilization through modified resonance integral parameters.
Density functional theory calculations show promise for accurately describing thioanisole conformational behavior, with several functionals predicting the existence of both planar and perpendicular minima in good agreement with experimental findings [3]. The superior performance of DFT methods compared to Hartree-Fock and semiempirical approaches suggests the importance of electron correlation effects in determining conformational energetics.
The introduction of fluorine substitution at different positions of the thioanisole framework produces dramatic and position-dependent effects on molecular geometry and conformational preferences. Para-fluorine substitution, as in 4-fluorothioanisole, reduces the rotational barrier while maintaining planar preferences [1]. This effect results from the inductive electron withdrawal by fluorine, which decreases the strength of sulfur three-p-orbital to π-system conjugation without introducing destabilizing steric interactions.
In contrast, ortho-fluorine substitution produces fundamentally different conformational behavior. 2-Fluorothioanisole exhibits a nearly eliminated twofold barrier component and shows preference for the anti-planar conformation (φ = 180°) to minimize steric interactions between the fluorine atom and thiomethyl group [2]. The magnitude of long-range coupling constants decreases significantly with temperature reduction, indicating conformational sharpening around the anti-planar minimum.
Di-ortho-fluorine substitution in 2,6-difluorothioanisole leads to a complete reversal of conformational preferences, with the perpendicular conformation (φ = 90°) becoming energetically preferred [2]. The rotational barrier of 5.9 kilojoules per mole maintains a twofold character, but steric repulsion between both ortho-fluorine atoms and the thiomethyl group overwhelms conjugative stabilization.
Meta-fluorine substitution produces the opposite effect, with 3,5-difluorothioanisole showing an increased rotational barrier of 8.9 kilojoules per mole while maintaining strong planar preferences [2]. This enhancement results from increased conjugative stabilization due to the electron-withdrawing meta-substituents, which enhance the polarity of the carbon-sulfur bond and strengthen π-orbital interactions.
Temperature-dependent nuclear magnetic resonance studies of fluorothioanisole derivatives reveal significant thermal effects on conformational distributions. 2-Fluorothioanisole exhibits a dramatic temperature dependence in long-range coupling constants, with values decreasing from 2.37 hertz at 303 Kelvin to approximately 1.45 hertz at 220 Kelvin [2]. This substantial change indicates sharpening of the conformational distribution about the anti-planar minimum as thermal energy decreases.
The temperature dependence of coupling constants provides direct evidence for conformational dynamics in these systems. As temperature decreases, thermal population of higher-energy conformations diminishes, leading to increased preference for the most stable conformational state [2]. The magnitude of this effect correlates with the height of rotational barriers, with compounds having lower barriers showing greater temperature sensitivity.
Microwave spectroscopy measurements at ambient temperatures for 4-fluorothioanisole demonstrate the consistency of conformational behavior across different experimental conditions [1]. The barrier height of 3.0 ± 1.0 kilojoules per mole determined from band intensity ratios at room temperature agrees well with solution-phase nuclear magnetic resonance results, indicating minimal environmental effects on conformational energetics.
The temperature dependence of conformational equilibria in fluorothioanisole derivatives follows classical statistical mechanical behavior. Expectation values of trigonometric functions of the dihedral angle can be calculated using hindered rotor models, allowing quantitative prediction of conformational populations as functions of temperature and barrier height [2]. These calculations provide essential links between experimental observables and underlying molecular energetics.
Irritant